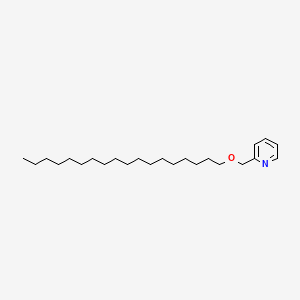

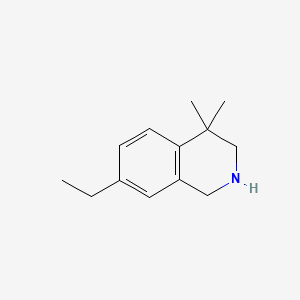

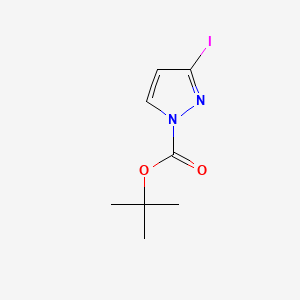

2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boronic acids and their derivatives are a class of compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom . They are commonly used in organic synthesis due to their stability and versatility . The compound you mentioned seems to be a derivative of boronic acid, with additional functional groups attached to the boron atom.

Synthesis Analysis

The synthesis of boronic acids and their derivatives often involves the reaction of organometallic compounds with a boron source . For example, phenylboronic acid can be synthesized from phenylmagnesium bromide and trimethyl borate .

Molecular Structure Analysis

The boron atom in boronic acids and their derivatives is typically sp2 hybridized, with an empty p-orbital . This allows it to form stable complexes with molecules that can donate a pair of electrons, such as amines and alcohols .

Chemical Reactions Analysis

Boronic acids and their derivatives are known to undergo a variety of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds . Another reaction is the protodeboronation of pinacol boronic esters, which involves a radical approach .

Physical And Chemical Properties Analysis

Boronic acids and their derivatives are typically solid at room temperature . They are soluble in most polar organic solvents and are poorly soluble in nonpolar solvents .

Wissenschaftliche Forschungsanwendungen

Benzoxaboroles: Old Compounds with New Applications

Benzoxaboroles, derivatives of phenylboronic acids, share a structural motif with the chemical of interest due to the presence of a boron atom within an organic framework. These compounds have gained attention due to their wide applications and exceptional properties. Initially described over 50 years ago, the majority of benzoxaboroles have been investigated recently. Their applications range from serving as building blocks and protecting groups in organic synthesis to displaying biological activity and undergoing clinical trials. Benzoxaboroles bind to hydroxyl compounds, enabling their application as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).

Modification of Wood with Silicon Compounds

Though not directly related, the modification of wood with organic silicon compounds exemplifies the innovative application of organo-functional materials in enhancing the physical properties of natural substrates. Some compounds, including organo-functional silanes, are applied in combination with other reagents in the sol-gel process, significantly improving the dimensional stability, durability, and fire resistance of wood. This study highlights the versatility of organic compounds in material science and their potential in creating advanced materials with tailored properties (Mai & Militz, 2004).

Fluorescent Chemosensors Based on Specific Compounds

The development of fluorescent chemosensors based on specific organic frameworks, such as 4-Methyl-2,6-diformylphenol (DFP), demonstrates the potential of finely tuned organic molecules for detecting various analytes. These chemosensors can detect metal ions, anions, and neutral molecules with high selectivity and sensitivity. This area of research underscores the potential of specific organic compounds in analytical chemistry, particularly in sensing and detection applications (Roy, 2021).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-9-7-12(8-10-13)11-5-6-11/h7-11H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEYFTIWQILPTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671331 |

Source

|

| Record name | 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

1219741-94-2 |

Source

|

| Record name | 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,7aS)-hexahydrothieno[3,4-b][1,4]dioxine](/img/structure/B596292.png)

![Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B596296.png)

![7-Benzyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B596308.png)